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Compound of Interest

Compound Name:
4-Chloro-2-

(methylsulfonamido)benzoic acid

CAS No.: 158579-89-6

Cat. No.: B175868

Get Quote

Subject: 4-Chloro-2-(methylsulfonamido)benzoic Acid
CAS: 158579-89-6 | Formula: C8H8ClNO4S | MW: 249.67 Da

Executive Summary & Clinical Relevance
In drug development, CAS 158579-89-6 serves as a critical building block and a potential

degradation impurity in the synthesis of sulfonamide-based pharmaceuticals. Its structural core

—a benzoic acid moiety substituted with a chlorine atom and a methylsulfonamido group—

presents unique ionization challenges.

Accurate detection is vital because regioisomers (e.g., 2-chloro-4-(methylsulfonamido)benzoic

acid, CAS 158579-73-8) often co-elute during RP-HPLC, leading to quantitation errors. This

guide compares the MS/MS fragmentation behavior of CAS 158579-89-6 against its

regioisomeric alternatives, establishing a robust protocol for specific identification.
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Experimental Methodology
To achieve reproducible fragmentation, the following LC-MS/MS conditions are recommended.

These parameters prioritize the stability of the precursor ion while maximizing the yield of

diagnostic product ions.

Liquid Chromatography Conditions
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 100 mm,

1.7 µm.

Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+; use 10mM

Ammonium Acetate pH 4.5 for ESI-).

Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient: 5% B to 95% B over 8 minutes.

Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (Triple Quadrupole)
Ionization Source: Electrospray Ionization (ESI).

Polarity:Negative Mode (ESI-) is preferred due to the carboxylic acid and sulfonamide

moieties, which deprotonate readily.

Capillary Voltage: 2.5 kV (ESI-).

Desolvation Temperature: 450°C.

Collision Gas: Argon.

Fragmentation Analysis (Mechanism & Pathways)
Precursor Ion Selection

ESI Negative Mode: The deprotonated molecule [M-H]⁻ at m/z 248.0 is the most abundant

precursor. The acidic proton on the carboxylic acid (-COOH) or the sulfonamide (-NH-SO2-)
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is removed.

ESI Positive Mode: The protonated molecule [M+H]⁺ at m/z 250.0 is observable but typically

less sensitive than ESI- for this acidic structure.

Key Fragmentation Pathways (ESI-)
Upon Collision-Induced Dissociation (CID), the [M-H]⁻ ion (m/z 248) undergoes specific neutral

losses characteristic of its functional groups.

Primary Pathway (Decarboxylation):

Transition: m/z 248 → m/z 204

Mechanism: Neutral loss of CO₂ (44 Da) from the benzoate moiety. This is the base peak

and most stable transition for quantitation.

Significance: Highly diagnostic for benzoic acid derivatives.

Secondary Pathway (Sulfonamide Cleavage):

Transition: m/z 248 → m/z 169

Mechanism: Loss of the methylsulfonyl group (-SO₂CH₃, 79 Da) or cleavage of the S-N

bond.

Significance: Confirms the presence of the sulfonamide side chain.

Tertiary Pathway (Combined Loss):

Transition: m/z 204 → m/z 168/169

Mechanism: Sequential loss of CO₂ followed by Cl radical or HCl elimination (depending

on energy).

Visualization of Fragmentation Pathway
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Pathway Legend

Precursor Ion [M-H]⁻
m/z 248.0

(Deprotonated Parent)

Product Ion A
m/z 204.0

[M-H-CO₂]⁻

Loss of CO₂ (-44 Da)
Collision Energy: 15-20 eV

Product Ion B
m/z 169.0

[M-H-SO₂CH₃]⁻

Loss of SO₂CH₃ (-79 Da)
Collision Energy: 25-30 eV

Product Ion C
m/z 125.0

[Core Aniline Ring]⁻

Secondary Fragmentation
Loss of SO₂CH₃

Blue: Precursor | Red: Quantifier | Yellow: Qualifier

Click to download full resolution via product page

Caption: Proposed ESI(-) fragmentation pathway for CAS 158579-89-6 showing primary

decarboxylation and sulfonamide cleavage events.

Comparative Performance: Regioisomeric
Differentiation
A major analytical challenge is distinguishing CAS 158579-89-6 from its isomer, 2-Chloro-4-

(methylsulfonamido)benzoic acid. Both have identical molecular weights (249.67) and

precursors (m/z 248).

Differentiation Strategy
The Ortho-effect in CAS 158579-89-6 (Sulfonamide at C2, adjacent to COOH at C1) facilitates

specific intramolecular interactions that are absent in the Para-isomer (Sulfonamide at C4).
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Feature
CAS 158579-89-6 (Ortho-
isomer)

CAS 158579-73-8 (Para-
isomer)

Structure 2-NHSO₂Me, 4-Cl 4-NHSO₂Me, 2-Cl

Retention Time (C18)

Typically elutes later

(Intramolecular H-bonding

reduces polarity)

Typically elutes earlier (More

polar/exposed groups)

Dominant Fragment

m/z 204 (Loss of CO₂) is

dominant due to proximity of

NH to COOH facilitating H-

transfer.

m/z 169 (Loss of SO₂Me) is

often more competitive or

equal to CO₂ loss.

Ortho-Effect Ion

m/z 230 (Loss of H₂O) may be

observed in ESI+ due to

cyclization.

Negligible water loss in ESI+.

Quantitative MRM Transitions (Recommended)
Analyte Polarity

Precursor
(m/z)

Product
(m/z)

CE (eV) Role

CAS 158579-

89-6
Negative 248.0 204.0 18 Quantifier

Negative 248.0 169.0 28 Qualifier 1

Negative 248.0 140.0 35 Qualifier 2

Internal

Standard
Negative 251.0 207.0 18 (d3-Analog)

Expert Insights & Troubleshooting
Solvent Effects: Avoid high pH (>7.0) in the mobile phase. While it enhances ionization of the

acid, it can cause peak broadening due to interaction with the stationary phase. A pH of 4.5

(Ammonium Acetate) is the "sweet spot" for sensitivity and peak shape.
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In-Source Fragmentation: This molecule is prone to in-source decarboxylation. If you

observe a high background of m/z 204 in the Q1 scan, lower the Desolvation Temperature or

Cone Voltage.

Matrix Interference: In plasma or urine analysis, phospholipids often suppress the signal at

this retention time. Use a Phenyl-Hexyl column instead of C18 to shift the analyte away from

lipid interference zones.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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